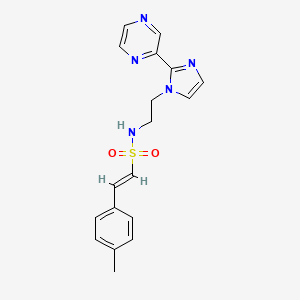
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is not fully understood. However, it has been suggested that (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cell growth and survival. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the PI3K/Akt/mTOR signaling pathway. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is its potent anti-cancer activity. It has been found to be effective against several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide also has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide. One direction is to investigate the potential of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide in vivo to determine its efficacy and safety. Additionally, the development of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide analogs with improved solubility and potency is another potential future direction.
Synthesemethoden
The synthesis of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves a multi-step process that includes the reaction of pyrazine-2-carboxylic acid with 1H-imidazole-1-ethanol to form 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanol. This intermediate product is then reacted with p-toluenesulfonyl chloride to form 2-(p-tolyl)ethanesulfonyl-2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanol. Finally, the compound is dehydrated using a dehydrating agent to form (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including lung, colon, and breast cancer cells. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFSOHCOKBTXFA-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
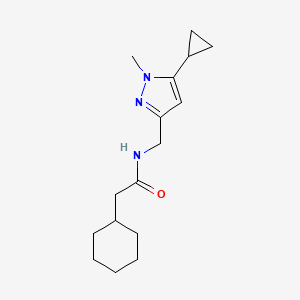
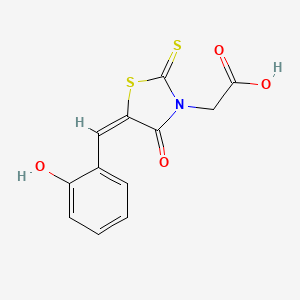
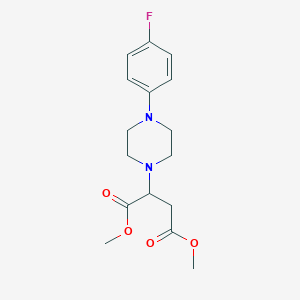
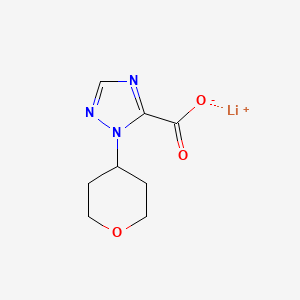
![5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2793791.png)
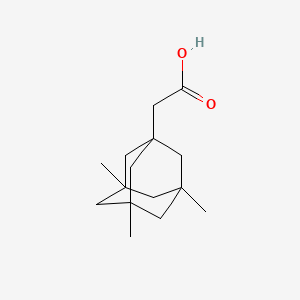
![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
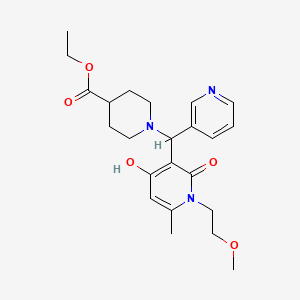
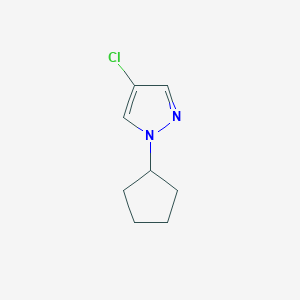
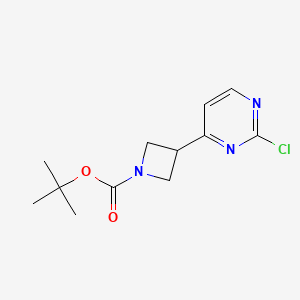
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2793806.png)